molecular formula C18H25ClN2O3 B7917073 [1-(2-Chloro-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

[1-(2-Chloro-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917073
M. Wt: 352.9 g/mol
InChI Key: NIJMVKCPVLJQIB-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353989-31-7) is a piperidine-derived carbamate ester with a chloroacetyl substituent. Its molecular formula is C₁₉H₂₇ClN₂O₃, and it has a molecular weight of 366.89 g/mol . The compound features a benzyl ester group, a chloroacetyl moiety at the 4-position of the piperidine ring, and an isopropyl carbamate substituent. This structure confers unique reactivity, particularly in nucleophilic substitution reactions due to the labile chlorine atom. The compound has been utilized in pharmaceutical research as an intermediate, though it is currently listed as discontinued by suppliers like CymitQuimica .

Properties

IUPAC Name

benzyl N-[1-(2-chloroacetyl)piperidin-4-yl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-14(2)21(16-8-10-20(11-9-16)17(22)12-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJMVKCPVLJQIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCN(CC1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(2-Chloro-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester (CAS: 1353973-61-1) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a piperidine ring and various functional groups, suggests diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H25ClN2O3C_{18}H_{25}ClN_2O_3. It features a chloroacetyl group attached to a piperidine ring, an isopropyl carbamate moiety, and a benzyl ester. This configuration provides multiple reactive sites that may enhance its interaction with biological targets.

1. Antimicrobial Properties

Preliminary studies indicate that similar piperidine derivatives exhibit significant antimicrobial activity against various pathogens. The presence of the chloroacetyl group may contribute to this effect by enhancing membrane permeability or inhibiting essential bacterial enzymes.

2. Neuroprotective Effects

The piperidine scaffold is often associated with neuroactive properties. Compounds with this structure have been shown to influence neurotransmitter systems, potentially offering protective effects in neurodegenerative conditions. Research suggests that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), crucial enzymes in Alzheimer's disease treatment .

3. Antitumor Activity

Piperidine derivatives have been investigated for their anticancer potential. Some studies report that compounds similar to this compound exhibit cytotoxic effects in various cancer cell lines. For instance, a related compound demonstrated improved cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to established chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. The following table summarizes findings from various studies on related compounds:

Compound NameStructural FeaturesBiological Activity
1-(2-Chloro-acetyl)piperidinePiperidine ring with chloroacetyl groupModerate antimicrobial activity
Benzyl carbamateBenzene ring attached to carbamateLow neuroprotective effects
CyclopropylcarbamateCyclopropane ring attached to carbamateAntitumor activity observed

The unique combination of functional groups in this compound may enhance its selectivity and potency against biological targets compared to simpler analogs .

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Antimicrobial Study : A series of piperidine derivatives were tested against Gram-positive and Gram-negative bacteria, revealing that modifications in the piperidine ring significantly affected antibacterial efficacy.
  • Neuroprotection : A study involving Alzheimer’s models showed that piperidine derivatives could significantly reduce amyloid plaque formation and improve cognitive function in treated animals.
  • Cancer Research : In vitro studies demonstrated that certain piperidine-based compounds induced apoptosis in cancer cells through the activation of caspase pathways, suggesting potential as novel anticancer agents.

Pharmacodynamics and Pharmacokinetics

Further investigation into the pharmacodynamics and pharmacokinetics of this compound is necessary to fully elucidate its therapeutic potential. Understanding how the compound interacts with biological systems will aid in refining its design for improved efficacy and safety profiles.

Comparison with Similar Compounds

[1-(2-Chloro-acetyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS: 1353975-02-6)

  • Key Difference : The chloroacetyl group is attached to the 2-position of the piperidine ring instead of the 4-position.
  • The molecular formula (C₁₉H₂₇ClN₂O₃) and weight (366.89 g/mol) remain identical to the target compound, but reactivity and stability may differ due to ring strain .

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS: 54981-20-3)

  • Key Difference : The isopropyl group is replaced with a cyclopropyl substituent.
  • Impact : The cyclopropyl group reduces steric bulk and increases ring strain, which may enhance conformational rigidity. The molecular formula (C₁₉H₂₅ClN₂O₃ ) and weight (364.87 g/mol) are slightly lower than the target compound .

Functional Group Variations

[1-(2-Amino-acetyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester

  • Key Difference: The chloroacetyl group is replaced with an amino-acetyl moiety.
  • Impact: The amino group introduces hydrogen-bonding capability and increases solubility in polar solvents. This substitution is critical for applications requiring interactions with biological targets (e.g., enzyme inhibitors) .

[1-(2-Chloro-acetyl)-piperidin-4-ylmethyl]-methyl-carbamic acid benzyl ester (Ref: 10-F083719)

  • Key Difference : The isopropyl group is replaced with a methyl group.
  • Impact: Reduced steric hindrance from the smaller methyl group may improve substrate binding in catalytic pockets.

Ester Group Modifications

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid tert-butyl ester (Ref: 10-F083391)

  • Key Difference : The benzyl ester is replaced with a tert-butyl ester .
  • Impact : The tert-butyl group enhances hydrolytic stability but reduces electrophilicity, which may limit its utility in reactions requiring facile ester cleavage .

Research Implications

  • Positional Isomerism : The 2- and 4-position isomers (e.g., vs. ) highlight the importance of regiochemistry in modulating steric and electronic profiles.
  • Functional Group Swaps: Substituting chloroacetyl with amino groups () or altering ester groups () demonstrates the balance between reactivity and stability in drug design.
  • Safety and Availability : The discontinued status of several analogs () underscores the need for rigorous stability and toxicity profiling in early-stage research.

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